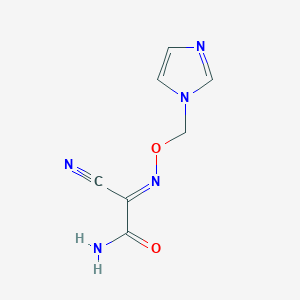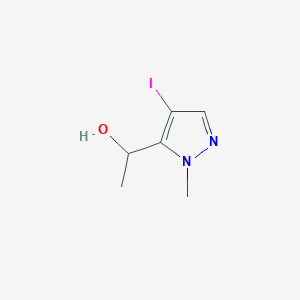
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an iodine atom at the 4-position, a methyl group at the 1-position, and an ethan-1-ol group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-1-methyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, to form the corresponding deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine. The bromine derivative may have different reactivity and biological activity.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, which may affect the compound’s chemical behavior.
1-(4-Fluoro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Features a fluorine atom, which is the least reactive halogen. This compound may have unique properties due to the strong electronegativity of fluorine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated counterparts.
Eigenschaften
Molekularformel |
C6H9IN2O |
|---|---|
Molekulargewicht |
252.05 g/mol |
IUPAC-Name |
1-(4-iodo-2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H9IN2O/c1-4(10)6-5(7)3-8-9(6)2/h3-4,10H,1-2H3 |
InChI-Schlüssel |
SKHUYHUKAUWRFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=NN1C)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)


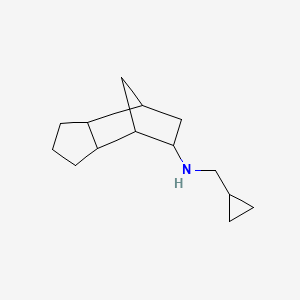
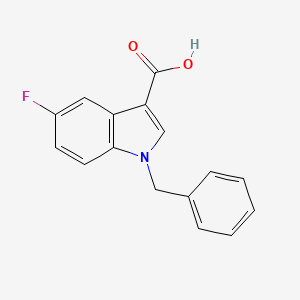
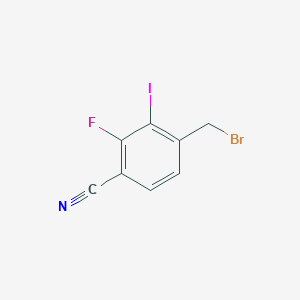
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)

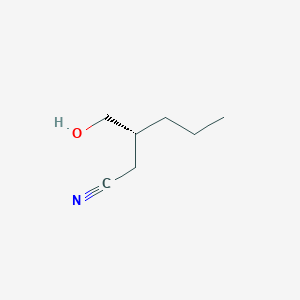
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
